molecular formula C22H22N4O4 B2621467 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2138384-35-5

1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2621467
CAS No.: 2138384-35-5
M. Wt: 406.442
InChI Key: WSAOIKVSAXSXOW-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

Core Structural Features

The compound (C₂₂H₂₂N₄O₄, molecular weight 406.43 g/mol) features a 1,2,3-triazole ring linked to a butyl spacer, an Fmoc-protected amine, and a terminal carboxylic acid group. The SMILES string O=C(C1=CN(CCCCNC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)N=N1)O reveals three critical domains:

  • Fmoc moiety : A 9-fluorenylmethoxycarbonyl group provides steric protection to the amine, a common strategy in peptide synthesis.
  • Triazole core : The 1,2,3-triazole ring (positions 1 and 4 substituted) contributes planar rigidity and hydrogen-bonding capacity via its nitrogen atoms.
  • Carboxylic acid terminus : The -COOH group enables further conjugation or salt formation, enhancing solubility in polar solvents.
Table 1: Key Functional Groups and Roles
Group Role Structural Impact
Fmoc-protected amine Prevents undesired reactions Introduces hydrophobicity
1,2,3-Triazole Rigid spacer Facilitates π-π stacking
Carboxylic acid Reactivity site Enhances aqueous solubility

The butyl chain (C₄H₈) bridges the triazole and Fmoc groups, balancing flexibility and spatial separation between functional domains.

Properties

IUPAC Name

1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-21(28)20-13-26(25-24-20)12-6-5-11-23-22(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,13,19H,5-6,11-12,14H2,(H,23,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAOIKVSAXSXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN4C=C(N=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring connected to a butyl chain and a fluorenylmethoxycarbonyl (Fmoc) group. Its structural formula is represented as follows:

C18H22N4O4\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{4}

Key Structural Components

  • Triazole Ring : Known for its role in various biological activities.
  • Fmoc Group : Enhances the stability and solubility of the compound.
  • Carboxylic Acid : Contributes to its potential as a bioactive agent.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antibacterial and antifungal properties.

Antibacterial Activity

Triazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis or DNA replication.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

Antifungal Activity

The compound also exhibits antifungal properties, particularly against opportunistic fungi such as Candida albicans. The triazole structure is crucial for its interaction with fungal cytochrome P450 enzymes, leading to impaired ergosterol synthesis.

Case Studies

Several studies have highlighted the potential of triazole derivatives in therapeutic applications:

  • Study on Triazole Derivatives : A comprehensive study evaluated various triazole compounds for their biological activities. The results indicated that compounds similar to this compound showed promising results in inhibiting bacterial growth with low toxicity profiles .
  • Molecular Docking Studies : In silico studies demonstrated strong binding affinities of triazole derivatives to bacterial targets, suggesting a robust mechanism of action. For instance, docking scores indicated favorable interactions with bacterial gyrase and topoisomerase IV .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Potential interactions with fungal membranes can lead to increased permeability and cell death.

Comparison with Similar Compounds

Structural Variations

The target compound is compared to analogs differing in heterocyclic cores, linker chains, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Heterocycle Linker Chain Functional Group Key Features
Target Compound C₂₅H₂₄N₄O₄ 1,2,3-Triazole Butyl (C₄) Carboxylic acid Fmoc-protected amine; click chemistry compatibility
(E)-2-(4-((4-((Fmoc-amino)methyl)phenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid C₃₃H₃₀N₆O₄ Pyrazole Phenyl Acetic acid Diazenyl linker; ester functionality; used in bioconjugation
2-[1-(Fmoc-amino)ethyl]-1,3-thiazole-4-carboxylic acid C₂₁H₁₈N₂O₄S Thiazole Ethyl (C₂) Carboxylic acid Thiazole core; shorter chain; potential antimicrobial applications
4-[(Fmoc-amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid C₂₁H₁₉N₃O₄ Pyrazole Methyl Carboxylic acid Methyl-substituted pyrazole; steric hindrance alters reactivity
4-Ethyl-2-(Fmoc-amino)-1,3-oxazole-5-carboxylic acid C₂₁H₁₈N₂O₅ Oxazole Ethyl (C₂) Carboxylic acid Oxazole core; ethyl substitution; lower solubility in polar solvents

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances aqueous solubility compared to esters (e.g., ’s acetic acid derivative). However, bulkier substituents (e.g., methyl in ) reduce solubility.
  • Stability : The Fmoc group is base-labile, while the triazole core is chemically inert under physiological conditions, making the target compound suitable for stepwise synthetic strategies .

Research Findings and Key Differences

  • Click Chemistry Advantage : The triazole in the target compound offers superior bioorthogonality compared to pyrazole or oxazole analogs, enabling selective reactions in biological systems .
  • Electronic Effects : Thiazole and oxazole cores exhibit distinct electronic profiles, influencing their reactivity in catalytic or therapeutic contexts .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
  • Fmoc Protection : Introducing the fluorenylmethoxycarbonyl (Fmoc) group to protect the amine moiety during peptide synthesis .
  • Carboxylic Acid Activation : Using reagents like EDCl/HOBt for coupling reactions .
    Optimization Tips :
  • Monitor reaction progress via TLC and NMR .
  • Purify intermediates using flash chromatography or HPLC (≥95% purity) .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

Technique Purpose Example Parameters
NMR Confirm structural integrity (e.g., triazole proton at δ 7.5–8.0 ppm)¹H, ¹³C, 2D-COSY
Mass Spectrometry Verify molecular weight (e.g., [M+H]⁺ = 418.453)ESI or MALDI-TOF
HPLC Assess purity (>95%)C18 column, acetonitrile/water gradient

Q. How should researchers handle stability and storage challenges?

  • Storage : Keep at –20°C in anhydrous DMSO or under inert gas to prevent hydrolysis of the Fmoc group .
  • Stability Tests : Conduct accelerated degradation studies under varying pH/temperature .

Advanced Research Questions

Q. How can researchers resolve low yields during triazole ring formation?

Methodology :

  • Catalyst Screening : Test Cu(I) sources (e.g., CuBr vs. CuSO4/ascorbate) .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. t-BuOH/H2O mixtures .
  • Kinetic Analysis : Use in-situ IR or Raman spectroscopy to track reaction progress .
    Data Contradiction Example :
  • Lower yields in polar solvents may arise from copper complexation; switching to t-BuOH/H2O improved yields by 30% in one study .

Q. What strategies enhance the compound’s solubility for biological assays?

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to balance solubility and biocompatibility .
  • Derivatization : Introduce PEGylated side chains or salt forms (e.g., sodium carboxylate) .

Q. How to design experiments to study its interaction with biological targets?

Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
    Case Study :
  • SPR revealed nM-level affinity for protease targets, suggesting potential as a competitive inhibitor .

Q. How to address discrepancies in reported bioactivity data?

Root Cause Analysis :

  • Assay Variability : Compare cell-free (e.g., enzymatic) vs. cell-based assays .
  • Impurity Effects : Re-test batches with HPLC-MS to rule out byproduct interference .
    Example : Contradictory IC50 values (µM vs. nM) were traced to residual copper catalysts in earlier studies .

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